molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Número de catálogo: B1403567
Número CAS: 89280-82-0
Peso molecular: 198.02 g/mol
Clave InChI: PAQBLFIGIQEOSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a bromine atom at the 6-position. Its molecular formula is C₆H₄BrN₃, with a molecular weight of 196.96 g/mol (exact mass: 196.95886) . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiangiogenic agents. For example, it is utilized in Suzuki-Miyaura cross-coupling reactions to generate derivatives with enhanced pharmacological profiles .

Key properties include:

  • Hydrogen Bond Donor/Acceptor Count: 1/2
  • Topological Polar Surface Area (TPSA): 41.6 Ų
  • Synthetic Relevance: High reactivity at the 6-position enables functionalization for drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method typically uses CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 6 is highly reactive toward nucleophilic substitution, facilitating the introduction of diverse substituents.

Reaction TypeConditionsReactants/ProductsYieldReference
Amine substitutionK₂CO₃, DMF, 80°C, 12 hBenzylamine → 6-(Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine78%
Ammonia substitutionNH₃ (g), EtOH, reflux, 6 h6-Amino-7H-pyrrolo[2,3-d]pyrimidine65%
Dimethylamine substitutionDimethylamine HCl, DIPEA, DMF, 90°C6-(Dimethylamino)-7H-pyrrolo[2,3-d]pyrimidine82%

Key Findings :

  • Substitution at C6 proceeds efficiently under mild conditions due to the electron-withdrawing nature of the pyrimidine ring .

  • Steric hindrance from bulky amines reduces reactivity, requiring elevated temperatures .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C6-Phenyl-7H-pyrrolo[2,3-d]pyrimidine73%
Naphthylboronic acidPd(dppf)Cl₂, K₂CO₃, DMF, 100°C6-(Naphthalen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine68%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle, followed by transmetallation and reductive elimination .

  • Electron-deficient boronic acids enhance reaction rates due to improved transmetallation efficiency .

Alkylation at N7

The N7 position undergoes alkylation with electrophilic reagents, modulating solubility and bioactivity.

Alkylating AgentBase, SolventProductYieldReference
Methyl iodideNaH, DMF, 0°C → RT6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine90%
Benzyl bromideK₂CO₃, DMF, 60°C6-Bromo-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine85%

Structural Impact :

  • Alkylation at N7 increases lipophilicity, enhancing blood-brain barrier permeability .

  • Steric effects from bulky alkyl groups can hinder subsequent C6 substitutions .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions.

ReagentConditionsProductYieldReference
N-Iodosuccinimide (NIS)CH₃CN, RT, 2 h6-Iodo-7H-pyrrolo[2,3-d]pyrimidine92%
CuCl₂, HClDMF, 120°C, 24 h6-Chloro-7H-pyrrolo[2,3-d]pyrimidine58%

Applications :

  • Iodinated derivatives serve as intermediates for further cross-coupling reactions .

  • Chlorination is less favored due to competing side reactions .

Cyclization Reactions

The scaffold participates in ring-forming reactions to generate fused heterocycles.

ReagentsConditionsProductYieldReference
Ethyl propiolate, CuIDMF, 100°C, 8 hPyrrolo[2,3-d]pyrimidine-fused pyridone64%
Thiourea, K₂CO₃EtOH, reflux, 6 hThieno[2,3-d]pyrrolo[2,3-d]pyrimidine71%

Synthetic Utility :

  • Fused rings enhance π-stacking interactions, improving target binding in kinase inhibitors .

Functional Group Interconversions

Post-substitution modifications enable further diversification.

ReactionConditionsProductYieldReference
Nitrile hydrolysisLiOH, H₂O/THF, 60°C6-Bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid88%
Reductive aminationNaBH₃CN, MeOH, RT6-(Aminomethyl)-7H-pyrrolo[2,3-d]pyrimidine76%

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Kinase Inhibition

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block in the synthesis of kinase inhibitors, particularly for targets such as:

  • Cyclin-Dependent Kinase 4/6 (CDK4/6) : Inhibition leads to cell cycle arrest and reduced proliferation of cancer cells.
  • p21-Activated Kinase 4 (PAK4) : Inhibiting PAK4 has been shown to induce apoptosis in various cancer cell lines.
  • Monopolar Spindle Kinase 1 (Mps1) : Targeting Mps1 can disrupt mitotic processes, providing potential therapeutic avenues in oncology.

The compound's ability to bind to the active sites of these kinases allows for the modulation of critical signaling pathways involved in cancer progression .

Biological Studies

Targeting Pteridine Reductase 1 (PTR1)

Recent studies have highlighted the potential of this compound as an inhibitor of PTR1 from Trypanosoma brucei, a target for treating human African trypanosomiasis. Structure-based design approaches have led to the development of new derivatives that exhibit potent antitrypanosomal activity in vitro and in vivo. These compounds leverage the structural similarities to the recognition motifs of transporters used by the parasite, enhancing their efficacy .

Material Science

Organic Electronics

In material science, this compound is utilized in developing organic materials with specific electronic properties. Its unique structure allows for functionalization that can tailor its properties for applications in organic semiconductors and photovoltaic devices. The compound's reactivity is enhanced by the presence of the bromine atom, facilitating further chemical modifications necessary for optimizing material performance .

Case Studies

  • Cancer Treatment Development
    • A study demonstrated that derivatives of this compound effectively inhibited CDK4/6 and PAK4 in various cancer cell lines. The results indicated significant reductions in cell viability and induction of apoptosis through targeted inhibition mechanisms.
  • Antiparasitic Activity
    • Research focusing on antiparasitic agents revealed that certain derivatives based on this compound showed promising results against Trypanosoma brucei, with effective inhibition observed in enzyme assays and subsequent validation through animal models.

Mecanismo De Acción

The mechanism of action of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the bromine atom enhances the compound’s binding affinity and specificity for its target .

Comparación Con Compuestos Similares

Comparison with Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Positional Isomers and Halogenated Analogs

The bromine substitution position significantly impacts biological activity and synthetic utility:

Compound Name Substituents Key Data Reference
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine Br at C6 CAS 175791-49-8; used in kinase inhibitor synthesis (e.g., compound 10e)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Br at C5 CAS 175791-49-8; distinct reactivity due to altered halogen position
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Br at C6, Cl at C2/C4 CAS 1131992-30-7; higher electrophilicity for nucleophilic substitution
5-Bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine Br at C5, Cl at C4, CH₃ at N7 CAS 94317-64-3; modified steric effects for targeted binding

Structural Insights :

  • Bromine at C6 enhances reactivity for cross-coupling reactions compared to C5 analogs .
  • Dichloro substitution (e.g., C2/C4) increases electrophilicity but may reduce solubility .

Alkyl- and Aryl-Substituted Derivatives

Substitutions at the 4- and 6-positions modulate biological activity:

Compound Name Substituents Synthesis Yield Biological Activity Reference
N⁴-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 3-Br-C₆H₅ at C4, phenethyl at C6 56% Kinase inhibition (IC₅₀ < 1 µM)
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine m-Br-C₆H₄ at C4, benzyl at C6, CH₃ at N7 55% Antiangiogenic activity
2-Amino-4-(N-methyl-m-bromoanilino)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine Dimethoxybenzyl at C6, N-methyl at C4 20% Tyrosine kinase inhibition

Key Findings :

  • Bulky aryl groups (e.g., 2,5-dimethoxybenzyl) improve target selectivity but lower synthetic yields .
  • Methylation at N7 (e.g., 7-methyl derivatives) enhances metabolic stability .

Comparison with Fused Heterocyclic Analogs

Thieno[2,3-d]pyrimidine Derivatives

Thieno analogs replace the pyrrole ring with a thiophene, altering electronic properties:

Compound Name Core Structure Key Feature Reference
4-Anilino-6-phenylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Enhanced π-stacking for DNA binding
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Thieno core with ketone Improved solubility and bioavailability


Comparison :

  • Thieno analogs exhibit stronger intermolecular interactions but reduced synthetic versatility compared to pyrrolo derivatives .

Furo[2,3-d]pyrimidine Derivatives

Furo analogs incorporate an oxygen atom, influencing polarity:

Compound Name Core Structure Key Feature Reference
4-Amino-5-methylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Higher TPSA (54.8 Ų) for improved solubility
4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate Ester-functionalized furo Tunable pharmacokinetics


Structural Impact :

  • Oxygen in furo analogs increases polarity, enhancing aqueous solubility but reducing membrane permeability .

Actividad Biológica

6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its biological activities, particularly as an inhibitor of various protein kinases. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.

This compound primarily functions as an inhibitor of specific kinases, including:

  • Cyclin-Dependent Kinase 4/6 (CDK4/6)
  • p21-Activated Kinase 4 (PAK4)
  • Monopolar Spindle Kinase 1 (Mps1)

The compound inhibits these enzymes by binding to their active sites, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, inhibition of CDK4/6 can prevent the proliferation of cancer cells, while PAK4 inhibition has been shown to induce apoptosis in MV4-11 cells by regulating phosphorylation pathways .

The interaction of this compound with its targets affects several biochemical pathways:

  • Cell Cycle Regulation : Inhibiting CDK4/6 results in G0/G1 phase arrest.
  • Cell Signaling : The compound influences gene expression and cellular metabolism through kinase inhibition.

The molecular mechanism involves hydrogen bonding and electrostatic interactions with the active sites of the target enzymes .

Case Studies and Experimental Results

  • Inhibition Studies :
    • A study developed a series of derivatives based on 7H-pyrrolo[2,3-d]pyrimidine as PAK4 inhibitors. Compounds such as 5n exhibited IC50 values of 2.7 nM against PAK4 and showed potent activity against the MV4-11 cell line (IC50 = 7.8 nM) .
    • Another investigation into pyrrolo[2,3-d]pyrimidine derivatives showed significant inhibition of RET kinases, which are implicated in various cancers. Compounds demonstrated GI50 values as low as 0.1067 μM in cellular assays .
  • Antiproliferative Activity :
    • Structure–activity relationship (SAR) studies indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiproliferative effects against folate receptor-expressing cells. Certain derivatives exhibited selective inhibitory effects on cell proliferation .
  • Antimicrobial Activity :
    • Although primarily studied for anticancer properties, some derivatives have been evaluated for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. However, results indicated only weak antibacterial effects .

Data Table: Biological Activity Summary

CompoundTarget KinaseIC50 (nM)Cell LineEffect
This compoundCDK4/6N/AN/ACell cycle arrest
Compound 5nPAK42.7MV4-11Apoptosis induction
Compound from RET studyRETN/ACCDC6-RETGrowth inhibition
Pyrrolo derivativeFolate receptorsN/ACHO cellsAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, and what are their key challenges?

The synthesis typically involves halogenation and cyclization steps. For example, bromination of precursor pyrrolo[2,3-d]pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane yields the brominated product. Key challenges include controlling regioselectivity and minimizing side reactions. Reaction conditions (e.g., temperature, solvent) significantly impact yield, as shown in a study where NBS-mediated bromination achieved 76% yield under optimized conditions . Purification often requires column chromatography with solvents like CH₂Cl₂/MeOH (1:99) to isolate the product.

Q. How is the structure of this compound characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct signals for the pyrrole and pyrimidine protons (e.g., δ 6.23 ppm for C5-CH in DMSO-d₆) and carbons.
  • HRMS : Exact mass determination (e.g., observed m/z 437.0837 vs. calculated 437.0851 for a brominated derivative) .
  • X-ray crystallography : Resolves substituent positions and ring conformations, though data for this specific compound are limited in public databases.

Q. What safety precautions are required when handling this compound?

According to safety data sheets, it is classified as a toxic solid (UN2811) under transportation regulations. Researchers must:

  • Use personal protective equipment (gloves, goggles).
  • Avoid inhalation or skin contact.
  • Follow institutional protocols for disposal, as it may require incineration or specialized waste treatment .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the compound’s activity as a kinase inhibitor?

The bromine atom enhances electrophilicity, facilitating interactions with kinase active sites. In FAK (focal adhesion kinase) inhibition studies, brominated derivatives exhibited improved binding affinity (IC₅₀ values <100 nM) compared to non-halogenated analogs. The bulkiness of Br also modulates steric hindrance, affecting selectivity for kinases like EGFR and VEGFR2 .

Q. What strategies are used to optimize the structure-activity relationship (SAR) of this compound derivatives?

Key SAR optimization approaches include:

  • Substitution at C4/C7 positions : Introducing aryl or alkyl groups (e.g., 3-bromophenyl at C4) enhances solubility and target engagement.
  • Hybridization : Coupling with pharmacophores like benzyl or chlorophenyl groups improves antiproliferative activity (e.g., 56% yield in a hybrid synthesis with 2-chlorophenyl) .
  • Prodrug design : Masking reactive sites (e.g., using Boc-protected piperidine) improves bioavailability .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Discrepancies in IC₅₀ values or selectivity profiles often arise from:

  • Assay variability : Use standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) for cross-study comparisons.
  • Compound purity : Ensure ≥95% purity via HPLC and confirm identity with NMR/HRMS.
  • Cellular context : Differences in cell lines (e.g., HeLa vs. MCF-7) may affect activity due to varying kinase expression levels .

Q. What experimental designs are critical for evaluating the anticancer efficacy of this compound derivatives?

Key steps include:

  • In vitro screening : Dose-response assays (0.1–100 µM) across cancer cell lines, with cisplatin as a positive control.
  • Mechanistic studies : Western blotting for phosphorylation status of target kinases (e.g., FAK, EGFR).
  • In vivo models : Xenograft studies in mice, monitoring tumor volume and toxicity (e.g., maximum tolerated dose determination) .

Q. Methodological Insights

Q. How are computational methods applied to predict the binding mode of this compound with kinases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict interactions:

  • Hydrogen bonding : Between the pyrimidine nitrogen and kinase hinge region (e.g., Met499 in FAK).
  • Halogen bonding : Bromine with backbone carbonyl groups (e.g., Cys502 in FAK) enhances binding energy (ΔG ≤ -9 kcal/mol) .

Q. What analytical techniques are used to assess purity and stability during storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor decomposition via LC-MS .

Propiedades

IUPAC Name

6-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQBLFIGIQEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.